4'-Carboethoxy-3-morpholinomethyl benzophenone
CAS No.: 898765-26-9
Cat. No.: VC3872400
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898765-26-9 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 |
| Standard InChI Key | ZJPBUPFXDNVIRE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Introduction
Structural and Physicochemical Properties
4'-Carboethoxy-3-morpholinomethyl benzophenone belongs to the benzophenone family, characterized by a ketone group bridging two phenyl rings. Its molecular formula is C21H23NO4, with a molar mass of 353.4 g/mol. The IUPAC name, ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate, reflects the presence of a morpholine moiety at the 3-position and an ethyl ester at the 4'-position.
Molecular Architecture
The compound’s structure integrates three functional groups:
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A benzophenone core, enabling UV absorption and radical stabilization.
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A morpholinomethyl substituent, contributing to solubility in polar aprotic solvents.
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An ethyl carboethoxy group, enhancing lipophilicity for organic phase reactions .
Physical Properties
Critical physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 119–123°C | |
| Boiling Point | 510.9°C at 760 mmHg | |
| Density | 1.18 g/cm³ | |
| LogP (Partition Coefficient) | 2.86 | |
| Flash Point | 262.8°C | |
| Solubility in DCM | >100 mg/mL |
The compound exhibits limited water solubility but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF) . Its logP value indicates moderate hydrophobicity, suitable for interfacial reactions.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Friedel-Crafts Acylation: Benzophenone derivatives are functionalized with a chloromethyl group at the 3-position using AlCl3 as a catalyst.
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Morpholine Conjugation: The chloromethyl intermediate undergoes nucleophilic substitution with morpholine, yielding the morpholinomethyl substituent.
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Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate in toluene .
Oxidation Reactions
The morpholinomethyl group undergoes regioselective oxidation using KMnO4 or CrO3, producing a carboxylate derivative. For example:
This reaction is pH-dependent, achieving optimal conversion at pH 9–10.
Nucleophilic Substitution
The ester group participates in transesterification with methanol or ethanol under acidic conditions, modifying solubility profiles .
Applications in Scientific Research
Photostabilization
The benzophenone core absorbs UV light (λmax = 280 nm), making it a candidate for polymer photostabilizers. In polypropylene matrices, 0.5% w/w of the compound reduces UV-induced degradation by 72% over 500 hours.
Synthetic Intermediate
The compound serves as a precursor for:
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Ligand Design: Chelating agents for transition metal catalysts (e.g., Pd complexes for cross-coupling).
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Pharmaceutical Intermediates: Functionalization of the morpholine ring enables access to bioactive analogs .
Comparative Analysis with Analogous Derivatives
A comparison with 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0) reveals:
| Parameter | Morpholinomethyl Derivative | Piperidinomethyl Derivative |
|---|---|---|
| Molecular Weight | 353.4 g/mol | 351.4 g/mol |
| LogP | 2.86 | 3.12 |
| Melting Point | 119–123°C | 110–115°C |
| Oxidative Stability | Higher | Moderate |
The morpholinomethyl variant exhibits superior oxidative stability due to the electron-donating oxygen in the morpholine ring.
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